molecular formula C9H9ClOS B1581062 S-Chloroacetyl-p-mercaptotoluene CAS No. 24197-66-8

S-Chloroacetyl-p-mercaptotoluene

Cat. No. B1581062
CAS RN: 24197-66-8
M. Wt: 200.69 g/mol
InChI Key: PZCWLOADIZFERQ-UHFFFAOYSA-N
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Description

S-Chloroacetyl-p-mercaptotoluene, also known as S-(4-methylphenyl) 2-chloroethanethioate, is a chemical compound with the molecular formula C9H9ClOS . It is used in various industries and is sourced from leading manufacturers .


Synthesis Analysis

The synthesis of S-Chloroacetyl-p-mercaptotoluene involves the reaction of Chloroacetyl chloride and p-Toluenethiol . More detailed synthesis procedures might be found in specific scientific literature .


Molecular Structure Analysis

The molecular structure of S-Chloroacetyl-p-mercaptotoluene is represented by the formula C9H9ClOS . The molecular weight of the compound is 200.69 .

Scientific Research Applications

Biomonitoring of Chemical Exposure

S-Chloroacetyl-p-mercaptotoluene and its derivatives, mercapturic acids (MAs), play a crucial role in biomonitoring human exposure to environmental and industrial chemicals. They are formed from glutathione (GSH) S-conjugates via the MA-pathway and are predominantly excreted in urine. These MAs are considered biomarkers of toxicologically relevant internal doses of chemicals or their metabolites. Such biomarkers are particularly useful in occupational toxicology for evaluating exposure to various compounds (Rooij, Commandeur, & Vermeulen, 1998).

Research Data Management

In the context of managing research data, tools like Research Electronic Data Capture (REDCap) support the capture and analysis of study-related metadata, which can include data from studies involving compounds like S-Chloroacetyl-p-mercaptotoluene (Harris et al., 2009).

Synthesis and Characterization Studies

Research has been conducted on the synthesis of compounds related to S-Chloroacetyl-p-mercaptotoluene, such as mercapto ethyl ester of fatty acid, which demonstrates its application in chemical synthesis and material science (Putrawan et al., 2018).

Biotransformation Studies

S-Chloroacetyl-p-mercaptotoluene-related compounds are involved in biotransformation studies, such as the cytochrome P-450- and glutathione-dependent biotransformation of trichloroethylene, shedding light on metabolic pathways relevant in pharmacology and toxicology (Bloemen et al., 2001).

Environmental Applications

In the environmental sector, the study of mercapturic acids, derivatives of S-Chloroacetyl-p-mercaptotoluene, has been used for assessing human exposure to various environmental and industrial chemicals, emphasizing the importance of these compounds in environmental health research (Rooij, Commandeur, & Vermeulen, 1998).

Analytical Chemistry

The analysis of urinary mercapturic acids is critical in biomonitoring studies, reflecting the relevance of S-Chloroacetyl-p-mercaptotoluene derivatives in analytical chemistry and public health (Pluym et al., 2015).

Safety And Hazards

While specific safety and hazard information for S-Chloroacetyl-p-mercaptotoluene is not available in the sources, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment and following safe handling and storage procedures .

properties

IUPAC Name

S-(4-methylphenyl) 2-chloroethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c1-7-2-4-8(5-3-7)12-9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCWLOADIZFERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304598
Record name S-Chloroacetyl-p-mercaptotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Chloroacetyl-p-mercaptotoluene

CAS RN

24197-66-8
Record name NSC166433
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166433
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-Chloroacetyl-p-mercaptotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Yu - 2004 - search.proquest.com
The copper (I) carboxylate-mediated, palladium-catalyzed coupling of various thioorganics has been proved efficient with both boronic acids and organo-tri-n-butylstannanes. However, …
Number of citations: 0 search.proquest.com

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